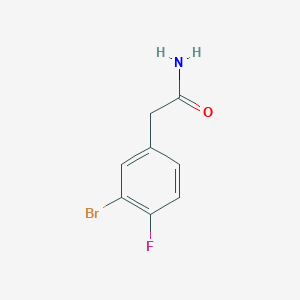
2-(Benzyloxy)-5-chlorobenzoyl chloride
Descripción general
Descripción
2-(Benzyloxy)-5-chlorobenzoyl chloride is a chemical compound that is commonly used as a reagent for asymmetric synthesis of β-lactams .
Molecular Structure Analysis
The molecular formula of this compound is C9H9ClO2. It has a molecular weight of 184.62 . The structure includes a benzene ring attached to an oxygen atom, which is further connected to an acetyl chloride group .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.2±0.1 g/cm3. It has a boiling point of 282.3±0.0 °C at 760 mmHg . The compound has a flash point of 96.4±20.8 °C .Aplicaciones Científicas De Investigación
Allergic Response Studies
Landsteiner and Jacobs (1936) investigated the sensitization of animals with various chemicals, including benzyl chlorides and acyl chlorides. They discovered that benzyl and acyl chlorides, like p-chlorobenzoyl chloride, have sensitizing capacities. This implies that 2-(benzyloxy)-5-chlorobenzoyl chloride might be useful in studying allergic responses and the formation of conjugated antigens in animals (Landsteiner & Jacobs, 1936).
Anti-Tubercular Activity
Nimbalkar et al. (2018) synthesized novel derivatives involving 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which were evaluated for their anti-tubercular activity. They found that most compounds showed promising activity against Mycobacterium tuberculosis, indicating that derivatives of this compound could be potential anti-tubercular agents (Nimbalkar et al., 2018).
Stereoselective Synthesis in Pharmaceuticals
Aoyama (1987) investigated the stereoselective synthesis of anomers of 5-substituted 2'-deoxyuridines using 3,5-bis(O-p-chlorobenzoyl)-2-deoxy-α-D-ribofuranosyl chloride. This suggests that this compound derivatives could be useful in the stereoselective synthesis of pharmaceutical compounds (Aoyama, 1987).
Polymer Synthesis
Kricheldorf and Engelhardt (1990) described the synthesis of soluble and meltable poly(benzobisthiazole)s derived from substituted terephthalic acids, where this compound could potentially be used as a starting material or intermediate in similar polymer synthesis applications (Kricheldorf & Engelhardt, 1990).
Catalytic Reactions
Chang and Jwo (2000) studied the kinetics of reactions involving dichlorobenzoyl chlorides, which may include compounds similar to this compound, in catalytic processes. This study highlights its potential application in understanding and improving catalytic reactions (Chang & Jwo, 2000).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that benzylic compounds often interact with various organic molecules, participating in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The mode of action of 2-(Benzyloxy)-5-chlorobenzoyl chloride involves its interaction with its targets, leading to changes in the molecular structure of the targets. For instance, benzylic halides typically react via SN1 or SN2 pathways, depending on the degree of substitution at the benzylic position .
Biochemical Pathways
Benzylic compounds are known to participate in various organic reactions, affecting pathways involving free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .
Análisis Bioquímico
Biochemical Properties
2-(Benzyloxy)-5-chlorobenzoyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and peptides. It interacts with enzymes such as proteases and esterases, facilitating the formation of covalent bonds with amino acid residues. This interaction often results in the inhibition or modification of enzyme activity, making it a valuable tool in studying enzyme mechanisms and protein functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of target biomolecules. It can form stable adducts with nucleophilic residues such as serine, threonine, and cysteine in proteins. This covalent binding can result in enzyme inhibition or activation, depending on the specific target and context. Furthermore, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can selectively inhibit specific enzymes or pathways without causing significant toxicity. At higher doses, it may induce toxic effects, including cellular damage and organ dysfunction. Studies have identified threshold doses for various effects, providing valuable information for its safe and effective use in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s and esterases. These enzymes facilitate the biotransformation of the compound, leading to the formation of metabolites that can be further processed or excreted. The compound’s effects on metabolic flux and metabolite levels are significant, influencing various biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing the overall cellular response .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with target biomolecules, thereby modulating its biochemical effects .
Propiedades
IUPAC Name |
5-chloro-2-phenylmethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGXDAJFTMOAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



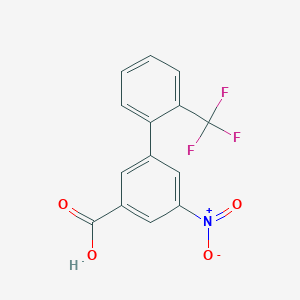

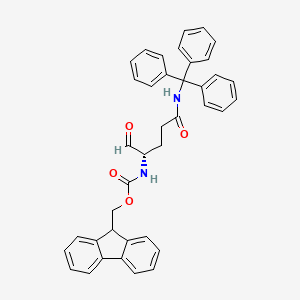
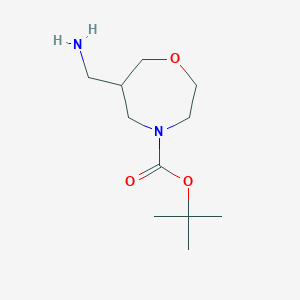
![5-Fluorobenzo[b]thien-2-ylboronic acid](/img/structure/B1393792.png)

![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)
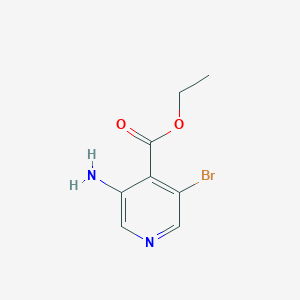
![6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1393798.png)
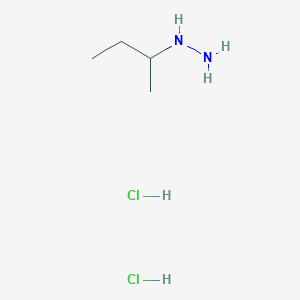
![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)


